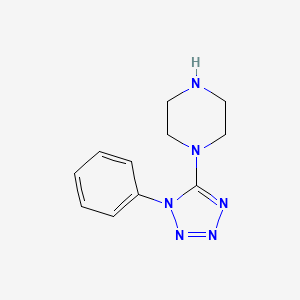

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine

Vue d'ensemble

Description

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine is a chemical compound with the molecular formula C11H14N6 It is characterized by the presence of a phenyl group attached to a tetrazole ring, which is further connected to a piperazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine typically involves the reaction of phenylhydrazine with cyanogen azide to form 1-phenyl-1H-tetrazole. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while substitution reactions can produce a variety of substituted tetrazole-piperazine compounds.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds containing tetrazole moieties can act as microtubule destabilizers, which are essential for cancer therapy. Studies have shown that derivatives of 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine exhibit antiproliferative effects against various cancer cell lines, including prostate (DU-145) and cervical (HeLa) cancer cells. For instance, one study reported that certain derivatives demonstrated significant cytotoxic activity compared to doxorubicin, a standard chemotherapy agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against specific bacterial strains, indicating potential applications in treating infections.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving phenylhydrazine and carbonyl compounds. Its derivatives have been synthesized to enhance specific biological activities or improve pharmacokinetic profiles.

| Derivative | Structure Features | Biological Activity |

|---|---|---|

| 6f | Thio-substituted | Potent against DU-145 |

| 6j | Sulfonamide linkage | Significant cytotoxicity |

| 6m | Bromophenyl group | Enhanced efficacy |

Study on Cytotoxicity

A series of novel derivatives of 1-(4-substituted)-4-(3-((1-(substituted)-1H-tetrazol-5-yl)thio)propyl)piperazine were synthesized and evaluated for their cytotoxic activities. The results indicated that several compounds exhibited IC50 values comparable to or lower than doxorubicin, highlighting their potential as anticancer agents .

Mechanistic Insights

Mechanistic studies have suggested that the anticancer activity of these compounds may involve tubulin binding and disruption of microtubule dynamics. This mechanism is critical in understanding how these compounds can be developed into effective therapeutic agents against cancer .

Mécanisme D'action

The mechanism of action of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine can be compared with other similar compounds, such as:

- 1-(1-Phenyl-1H-tetrazol-5-yl)imidazole

- 1-(1-Phenyl-1H-tetrazol-5-yl)triazole

- 1-(1-Phenyl-1H-tetrazol-5-yl)pyrazole

These compounds share the tetrazole ring but differ in the attached heterocyclic ring

Activité Biologique

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H15ClN6

- Molecular Weight : 248.73 g/mol

- Chemical Structure : The compound features a tetrazole ring, which is known for its role in enhancing biological activity through various mechanisms.

Antioxidant Properties

Research indicates that compounds containing tetrazole moieties often exhibit significant antioxidant activity. The tetrazole ring can stabilize free radicals, thus reducing oxidative stress in biological systems. This property is crucial for potential applications in treating diseases associated with oxidative damage.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes, particularly xanthine oxidase (XO). A study demonstrated that derivatives of this compound could serve as potent inhibitors of XO, with some achieving IC50 values as low as 0.031 μM, indicating a strong potential for the treatment of gout and related conditions due to reduced uric acid production .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Its derivatives have been tested against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the tetrazole moiety enhances the compound's ability to penetrate bacterial membranes and exert its effects .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The nitrogen atoms in the tetrazole ring can form hydrogen bonds with active sites on target proteins, facilitating enzyme inhibition.

- Electron Delocalization : The aromatic nature of the phenyl group allows for electron delocalization, which can stabilize reactive intermediates during biochemical reactions.

Study on Xanthine Oxidase Inhibition

In a detailed study, researchers synthesized a series of derivatives based on the piperazine scaffold. They found that modifications to the tetrazole moiety significantly influenced inhibitory potency against XO. The most effective derivative was characterized by an IC50 value comparable to established drugs like topiroxostat .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 2s | 0.031 | Mixed-type inhibition |

| Topiroxostat | 0.021 | Competitive inhibition |

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against various pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 4 μg/mL |

| E. coli | 8 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

Propriétés

IUPAC Name |

1-(1-phenyltetrazol-5-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJXVAVZMPQAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.